molecular formula C16H17ClN4O2S B2387958 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 331751-80-5

8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2387958
CAS RN: 331751-80-5
M. Wt: 364.85
InChI Key: SGCNGVBHIBOYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione, commonly known as Cl-IB-MECA, is a small molecule that acts as a selective agonist for the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is widely expressed in various tissues and is involved in several physiological and pathological processes. Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthetic Pathways and Intermediates

The compound has been explored as a valuable intermediate in the synthesis of diaminopurine cyclin-dependent kinase inhibitors. Taddei et al. (2005) described the synthetic potential of a novel precursor, highlighting its utility in preparing potent CDK inhibitors using a methodology that includes Traube purine synthesis and subsequent conversion processes, fully characterized by modern spectroscopic techniques and single-crystal X-ray diffraction Taddei, A., Slawin, A., & Woollins, J. (2005).

Derivatization for Biological Screening

Ibrahim and Legraverend (2009) presented an efficient method for synthesizing 6,7,8-trisubstituted purines, including 6-benzylsulfanyl-substituted purine derivatives. Their work demonstrated the use of copper-catalyzed amidation reactions from accessible starting materials, facilitating the production of derivatives for biological screening Ibrahim, N., & Legraverend, M. (2009).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial for users to handle this compound with care and take necessary safety precautions.

properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-8-10-6-4-5-7-11(10)17/h4-7,9H,8H2,1-3H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCNGVBHIBOYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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